molecular formula C18H27N7O B2621940 2-{4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]piperazino}-N~1~-isopropylacetamide CAS No. 1251680-33-7

2-{4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]piperazino}-N~1~-isopropylacetamide

Cat. No. B2621940
CAS RN: 1251680-33-7
M. Wt: 357.462
InChI Key: PFMXSTIVZYFWKO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a piperazine ring. Pyrazole is a five-membered ring with two nitrogen atoms, and piperazine is a six-membered ring with two nitrogen atoms . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the piperazine ring might participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the presence of any charges or polar regions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would likely be determined through toxicological studies. These could include tests to determine its acute and chronic toxicity, its potential for causing irritation or sensitization, and its environmental impact .

Future Directions

Future research on this compound could involve further studies to determine its physical and chemical properties, its biological activity, and its potential uses. This could include in vitro and in vivo testing, as well as computational studies to predict its behavior .

properties

IUPAC Name

2-[4-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O/c1-13(2)20-17(26)12-23-7-9-24(10-8-23)18-19-6-5-16(21-18)25-15(4)11-14(3)22-25/h5-6,11,13H,7-10,12H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMXSTIVZYFWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCN(CC3)CC(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]piperazino}-N~1~-isopropylacetamide

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